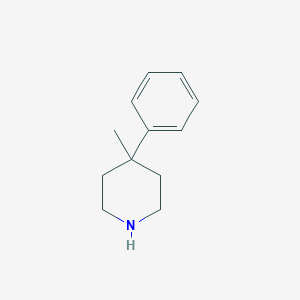
4-Methyl-4-phenylpiperidine
Vue d'ensemble
Description
4-Methyl-4-phenylpiperidine is a chemical compound with the CAS Number: 160132-91-2 . It has a molecular weight of 175.27 . It is a liquid at room temperature .
Synthesis Analysis
Piperidones, which include 4-Methyl-4-phenylpiperidine, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .Molecular Structure Analysis
The InChI code for 4-Methyl-4-phenylpiperidine is 1S/C12H17N/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 .Chemical Reactions Analysis
Piperidines, including 4-Methyl-4-phenylpiperidine, are among the most important synthetic fragments for designing drugs. They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
4-Methyl-4-phenylpiperidine is a liquid at room temperature . It has a molecular weight of 175.27 . The InChI code for this compound is 1S/C12H17N/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 .Applications De Recherche Scientifique
Piperidine Derivatives in Drug Discovery
Specific Scientific Field
Pharmaceutical Sciences
Summary of the Application
Piperidine derivatives are utilized in various therapeutic applications. They are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific therapeutic application. Generally, these compounds are synthesized and then tested in vitro and in vivo for their therapeutic effects .
Results or Outcomes
The results or outcomes of these applications are varied, as they depend on the specific therapeutic application. However, it has been found that piperidine derivatives show a wide variety of biological activities, making them a key category of nitrogen-bearing heterocyclic compounds in drug discovery .
Opioid Analgesics
Specific Scientific Field
Pharmacology and Anesthesiology
Summary of the Application
4-Phenylpiperidine, a derivative of 4-Methyl-4-phenylpiperidine, is the base structure for a variety of opioids . These include pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate .
Methods of Application or Experimental Procedures
These compounds are typically synthesized in a laboratory setting and then tested for their analgesic (pain-relieving) properties. The specific methods of synthesis and testing would depend on the specific opioid being produced .
Results or Outcomes
The results of these applications have led to the development of several effective pain-relieving drugs. For example, pethidine (meperidine) is a potent analgesic that is often used for the relief of severe pain .
Urotensin-II Receptor Antagonists
Specific Scientific Field
Pharmacology and Neurology
Summary of the Application
Various 4-phenylpiperidine-benzoxazin-3-ones, which could be synthesized from 4-Methyl-4-phenylpiperidine, were synthesized and biologically evaluated as urotensin-II (U-II) receptor antagonists .
Methods of Application or Experimental Procedures
These compounds are synthesized and then tested in vitro for their ability to antagonize the U-II receptors .
Results or Outcomes
One of the compounds, referred to as Compound 12i, was identified from in vitro evaluation as a low nanomolar antagonist against both rat and human U-II receptors. This compound showed in vivo efficacy in reversing .
Antidepressant Effects
Specific Scientific Field
Pharmacology and Psychiatry
Summary of the Application
Piperine, a piperidine derivative found in plants of the Piperaceae family, has been found to have antidepressant-like effects when given to mice with chronic mild stress .
Methods of Application or Experimental Procedures
In this application, piperine is administered to mice under conditions of chronic mild stress. The specific dosage and administration schedule would depend on the specifics of the experimental design .
Results or Outcomes
The results of these studies have shown that piperine can have a significant antidepressant-like effect in mice under conditions of chronic mild stress .
Anti-Cancer Effects
Specific Scientific Field
Pharmacology and Oncology
Summary of the Application
Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Methods of Application or Experimental Procedures
These compounds are typically isolated from natural herbs and then tested in vitro and in vivo for their anti-cancer effects. The specific methods of isolation and testing would depend on the specific alkaloid and cancer type being studied .
Results or Outcomes
The results of these studies have shown that several piperidine alkaloids can have significant antiproliferation and antimetastatic effects on various types of cancers .
Safety And Hazards
Orientations Futures
While specific future directions for 4-Methyl-4-phenylpiperidine are not mentioned in the search results, it’s worth noting that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
4-methyl-4-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZXPOYYJULZMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388527 | |
| Record name | 4-methyl-4-phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-phenylpiperidine | |
CAS RN |
160132-91-2 | |
| Record name | 4-methyl-4-phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-4-phenylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

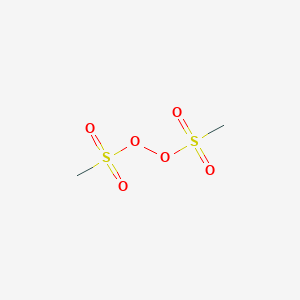
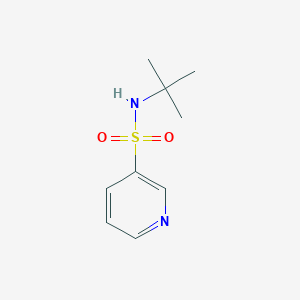
![6-amino-2-[[(E)-(3-formylphenyl)methylideneamino]carbamoylamino]-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B175372.png)
![(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine](/img/structure/B175374.png)

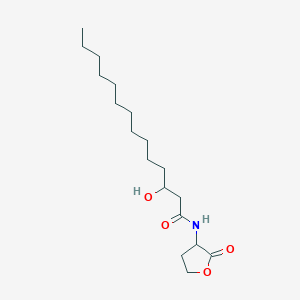
![2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one](/img/structure/B175381.png)
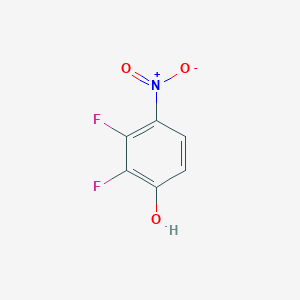
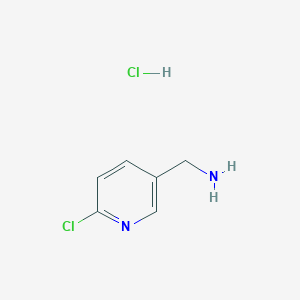
![2-Mercaptobenzo[D]oxazole-4-carboxylic acid](/img/structure/B175391.png)
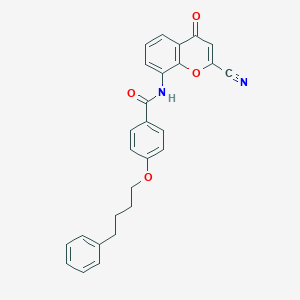
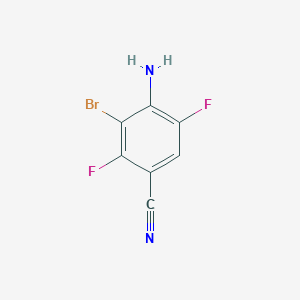
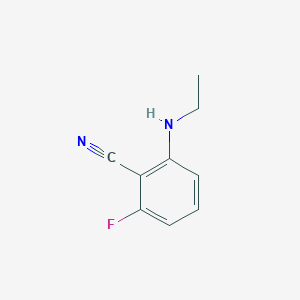
![Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B175400.png)